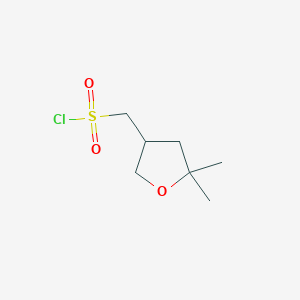
6-Amino-2,3,4-trifluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2,3,4-trifluorobenzamide is an organic compound with the molecular formula C7H5F3N2O It is a derivative of benzamide, where the benzene ring is substituted with three fluorine atoms and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,3,4-trifluorobenzamide typically involves the introduction of fluorine atoms and an amino group onto a benzamide backbone. One common method is the nucleophilic aromatic substitution reaction, where a precursor such as 2,3,4-trifluoronitrobenzene is reacted with ammonia or an amine under suitable conditions to replace the nitro group with an amino group. This reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2,3,4-trifluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzamide derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
6-Amino-2,3,4-trifluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism by which 6-Amino-2,3,4-trifluorobenzamide exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction. These combined effects can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
2,3,4-Trifluorobenzamide: Lacks the amino group, making it less reactive in certain biochemical applications.
6-Amino-2,3-difluorobenzamide: Has one less fluorine atom, which can affect its chemical properties and reactivity.
6-Amino-2,4,5-trifluorobenzamide: Different fluorine substitution pattern, leading to variations in its chemical behavior.
Uniqueness: 6-Amino-2,3,4-trifluorobenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required.
Properties
Molecular Formula |
C7H5F3N2O |
|---|---|
Molecular Weight |
190.12 g/mol |
IUPAC Name |
6-amino-2,3,4-trifluorobenzamide |
InChI |
InChI=1S/C7H5F3N2O/c8-2-1-3(11)4(7(12)13)6(10)5(2)9/h1H,11H2,(H2,12,13) |
InChI Key |
UOLWXOQCMVMJHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Ethynylbicyclo[2.1.1]hexane](/img/structure/B13472298.png)

![Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13472304.png)
![[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride](/img/structure/B13472306.png)

![3a-(Methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B13472333.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13472337.png)

![3-Bromo-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13472340.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13472341.png)

![6-Bromo-7-methoxythieno[3,2-b]pyridine](/img/structure/B13472345.png)
